

Application Notes and Protocols: BP Fluor 405 Cadaverine in Super-Resolution Microscopy

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Compound of Interest

Compound Name: *BP Fluor 405 Cadaverine*

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These application notes provide a comprehensive guide to utilizing **BP Fluor 405 Cadaverine** for super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy (STORM). Detailed protocols for sample preparation, labeling, and imaging are provided to enable researchers to achieve high-quality, sub-diffraction-limit imaging of cellular structures.

Introduction to BP Fluor 405 Cadaverine

BP Fluor 405 Cadaverine is a blue-fluorescent dye featuring a reactive primary amine. This amine group allows for its covalent conjugation to target molecules through various labeling strategies. Its spectral properties are ideally suited for the 407 nm or 408 nm laser lines commonly used in fluorescence microscopy.[1][2] In the context of super-resolution microscopy, BP Fluor 405 is frequently employed as an "activator" or "photoswitching" dye in STORM, often in conjunction with a "reporter" dye.[3][4] The cadaverine linker provides a versatile handle for enzymatic or chemical conjugation to proteins and other biomolecules.

Data Presentation: Quantitative Properties

The successful application of a fluorophore in super-resolution microscopy is highly dependent on its photophysical properties. Below is a summary of the key quantitative data for **BP Fluor 405 Cadaverine** and its spectral equivalent, Alexa Fluor 405, which is critical for STORM imaging.

Table 1: Spectral and Physical Properties of **BP Fluor 405 Cadaverine**^[1]

Property	Value
Excitation Maximum (nm)	399
Emission Maximum (nm)	422
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	29,000
Molecular Weight (g/mol)	597.6
Solubility	Water, DMSO, DMF

Table 2: Photophysical Properties and Performance in STORM (based on Alexa Fluor 405 as an equivalent)

Parameter	Typical Value/Characteristic	Significance in STORM
Role in STORM	Activator Dye	Upon illumination with its excitation wavelength (e.g., 405 nm), it facilitates the transition of a nearby reporter dye (e.g., Alexa Fluor 647) from a dark state to a fluorescent state.[3]
Photoswitching	Reversible	Can be repeatedly cycled between a fluorescent and a dark state, which is essential for the stochastic activation of single molecules.
pH Sensitivity	Insensitive from pH 4 to 10	Ensures stable fluorescence in a wide range of biological buffers and cellular environments.[2]

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of Cell Surface Proteins

This protocol describes the site-specific labeling of a target protein containing a glutamine (Q-tag) substrate for a transglutaminase (TGase) enzyme with **BP Fluor 405 Cadaverine**.

Materials:

- Cells expressing the Q-tagged protein of interest
- **BP Fluor 405 Cadaverine**
- Microbial Transglutaminase (mTG)
- Labeling Buffer (e.g., PBS, pH 7.4, containing 10 mM CaCl₂)

- Quenching Buffer (e.g., PBS containing 10 mM glycine)
- Wash Buffer (e.g., PBS)

Procedure:

- Cell Culture: Culture cells expressing the Q-tagged protein on glass-bottom dishes suitable for microscopy.
- Preparation of Labeling Solution:
 - Dissolve **BP Fluor 405 Cadaverine** in DMSO to prepare a 10 mM stock solution.
 - Prepare a working solution of **BP Fluor 405 Cadaverine** (e.g., 100 μ M) and mTG (e.g., 0.5 units/mL) in pre-warmed Labeling Buffer.
- Labeling Reaction:
 - Wash the cells twice with pre-warmed Wash Buffer.
 - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
- Quenching and Washing:
 - Remove the labeling solution and wash the cells once with Quenching Buffer to stop the reaction.
 - Wash the cells three times with Wash Buffer to remove unbound dye and enzyme.
- Fixation (for STORM):
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
 - Wash three times with PBS.
- Sample Storage: The labeled and fixed cells are now ready for immunostaining with a reporter dye (if applicable) and STORM imaging. Store the sample in PBS at 4°C, protected from light.

Protocol 2: Sample Preparation for Two-Color STORM Imaging

This protocol details the preparation of fixed and permeabilized cells for two-color STORM imaging, using BP Fluor 405 as the activator dye in conjunction with a reporter dye (e.g., Alexa Fluor 647) conjugated to a secondary antibody.

Materials:

- Labeled cells on glass-bottom dishes (from Protocol 3.1 or other methods)
- Fixation Buffer: 4% PFA and 0.1% glutaraldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% BSA in PBS
- Primary Antibody against the target of interest
- Secondary Antibody conjugated to a reporter dye (e.g., Alexa Fluor 647)
- STORM Imaging Buffer (see recipe below)

Procedure:

- Fixation:
 - Fix cells with Fixation Buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate cells with Permeabilization Buffer for 10-15 minutes.
 - Wash three times with PBS.
- Blocking:

- Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer.
 - Incubate for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the reporter dye-conjugated secondary antibody in Blocking Buffer.
 - Incubate for 1 hour at room temperature, protected from light.
 - Wash thoroughly with PBS.
- Post-Fixation (optional but recommended):
 - Fix again with 4% PFA in PBS for 5 minutes to crosslink the antibodies.
 - Wash three times with PBS.
- Preparation for Imaging:
 - Replace the PBS with freshly prepared STORM Imaging Buffer just before imaging.

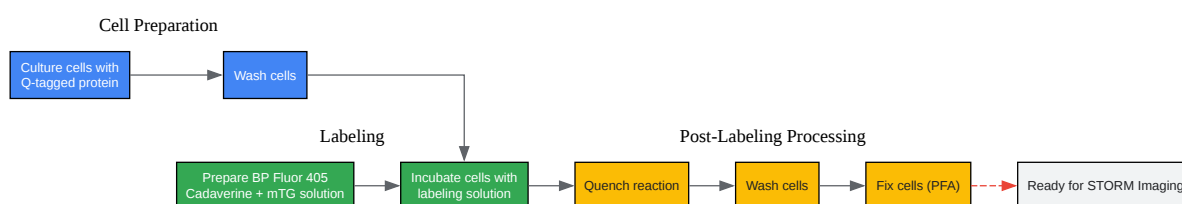
STORM Imaging Buffer Recipe (GLOX-based):

- Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX Solution: Dissolve 14 mg of glucose oxidase in 200 μ L of Buffer A. Add 50 μ L of a 17 mg/mL catalase solution in Buffer A. Centrifuge and use the supernatant.

- Final Imaging Buffer (prepare fresh): To 690 μL of Buffer B, add 7 μL of GLOX solution and 7 μL of 2-mercaptoethanol.

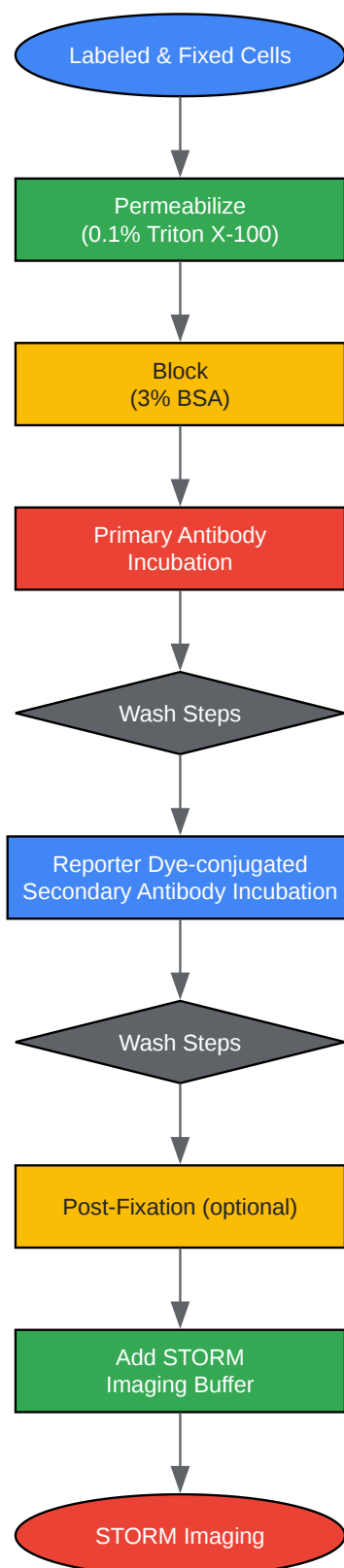
Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.



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Caption: Transglutaminase-mediated labeling workflow.



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Caption: STORM sample preparation workflow.

Concluding Remarks

BP Fluor 405 Cadaverine is a valuable tool for super-resolution microscopy, particularly for STORM applications. Its chemical properties allow for versatile and specific labeling of biological targets. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ this fluorophore to visualize cellular structures at the nanoscale, advancing our understanding of complex biological processes. For optimal results, it is recommended to empirically determine the ideal labeling concentrations and imaging conditions for each specific experimental system.

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References

- [1. BP Fluor 405 Cadaverine, 757156-70-0 | BroadPharm \[broadpharm.com\]](#)
- [2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm \[broadpharm.com\]](#)
- [3. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - KR \[thermofisher.com\]](#)
- [4. Fluorescent dye, Bodipy, Cyanine | BroadPharm \[broadpharm.com\]](#)
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